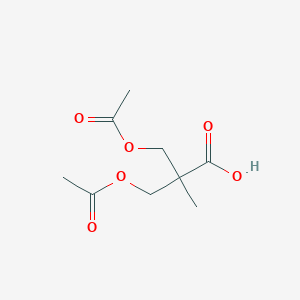

2,2-双(乙酰氧甲基)丙酸

描述

2,2-Bis(acetoxymethyl)propionic acid is a chemical compound derived from propionic acid . It is commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers . It has been used in the synthesis and characterization studies of polyurethane dispersion modified with polymethylsiloxane (Si-PUD) and its nanocomposites incorporated with clays .

Synthesis Analysis

The synthesis of 2,2-Bis(acetoxymethyl)propionic acid involves the esterification of the carboxylic acid functionality to afford 2,2-bis(hydroxymethyl) propionic acid methyl ester . The synthetic procedure for the monomers is relatively simple and scalable .

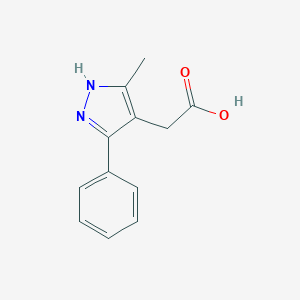

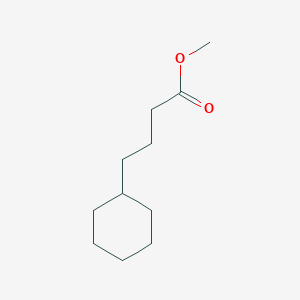

Molecular Structure Analysis

The molecular structure of 2,2-Bis(acetoxymethyl)propionic acid is derived from the readily available 2,2-bis(hydroxymethyl)propionic acid . The distance between the polymerizable groups differs in the two monomers by the insertion of an additional carbon atom in the aliphatic structure that addresses the steric demand during polymerization .

Chemical Reactions Analysis

2,2-Bis(acetoxymethyl)propionic acid can polymerize through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC reaction). The polymerization affords hyperbranched polymers in good yields and molecular weights and moderate degrees of branching .

科学研究应用

Hyperbranched Polyesters Formation: 用于超支化聚酯结构建立的实验研究。将缓慢加入单体到三官能核心分子中,得到具有显著分支度的产物,热处理影响了聚合物的组成(Magnusson, Malmström, & Hult, 2000)。

Crystal and Molecular Structure Analysis: 2,2-双(乙酰氧甲基)丙酸的相应羧酸盐被认为是硬金属离子的良好阴离子氧三脚架配体,基于其晶体和分子结构(Müller, Lachmann, & Wunderle, 1993)。

Adsorption of Heavy Metal Ions: 作为超支化脂肪族聚酯的化合物,当接枝到滑石纳米纤维状粘土上时,已被用于吸附重金属离子(Liu & Wang, 2007)。

Modification of Chitosan: 一种糖基衍生物被用于修饰壳聚糖,去保护后,在水中形成凝胶。这种改性壳聚糖适用于药物传递系统(Ješelnik & Žagar, 2014)。

Kinetics of Hyperbranched Polyesters Synthesis: 研究了核心基团对合成基于该酸的超支化聚酯的动力学的影响,突出了混溶性对反应速率的影响(Malmström & Hult, 1996)。

Surface Reactions and Self-assembly: 其衍生物被用于与金表面上树枝状结构的自组装相关的研究,以及它们在反应性表面平台上的潜力(Ostmark et al., 2005)。

Synthesis and Stability Analysis: 进行了从丙醛、水甲醛和过氧化氢合成它的研究,以及在过渡金属配合物中的稳定性和反应性(Ling, 2010; Tuerkoglu, Heinemann, & Burzlaff, 2011)。

Biomedical Applications: 在生物医学应用中也具有重要意义,特别是在合成和应用可降解聚合物和树枝状聚合物用于药物传递(Ansari et al., 2021; Feliu et al., 2012)。

Analysis in Dental Composites: 该酸已在牙科复合材料的背景下进行了分析,研究了其在口腔模拟液中的渗出性能(Lee, Huang, Lin, & Shih, 1998)。

Amphiphilic Hyperbranched Copolymers: 它构成了在药物传递、转染和生物成像中应用的两性超支化共聚物的核心(Zhang, Dai, & Dai, 2020)。

安全和危害

未来方向

Future research directions for 2,2-Bis(acetoxymethyl)propionic acid could include further exploration of its use in the synthesis of hyperbranched polymers and dendrimers, given its demonstrated utility in these applications . Additionally, its potential for use in the development of new materials and technologies could be investigated.

属性

IUPAC Name |

3-acetyloxy-2-(acetyloxymethyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-6(10)14-4-9(3,8(12)13)5-15-7(2)11/h4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZAEPCZSVMOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(COC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625749 | |

| Record name | 3-(Acetyloxy)-2-[(acetyloxy)methyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(acetoxymethyl)propionic acid | |

CAS RN |

17872-58-1 | |

| Record name | 3-(Acetyloxy)-2-[(acetyloxy)methyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)